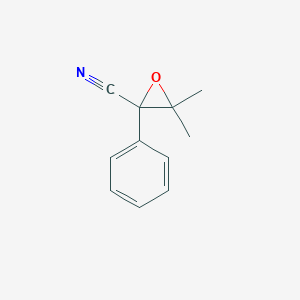
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in various fields Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide typically involves the reaction of 2-methyl-2H-tetrazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Applications De Recherche Scientifique
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antihypertensive agent and its ability to inhibit urease enzyme activity.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This can lead to various therapeutic effects, such as antihypertensive activity and urease inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide can be compared with other tetrazole derivatives:
2-Methyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]propanamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
3-Hydrazino-N-(2-methyl-2H-tetrazol-5-yl)-4-nitrobenzamide: This compound contains additional functional groups that confer unique properties and applications.
Propriétés
Numéro CAS |
6154-06-9 |
|---|---|
Formule moléculaire |
C4H7N5O |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C4H7N5O/c1-3(10)5-4-6-8-9(2)7-4/h1-2H3,(H,5,7,10) |
Clé InChI |
LNNSLBKTJSIVFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NN(N=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




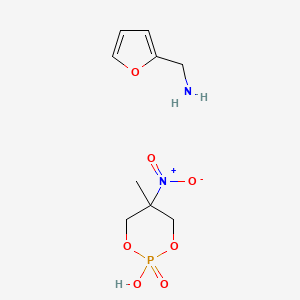

![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
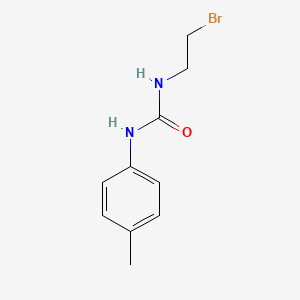

acetate](/img/structure/B14008377.png)
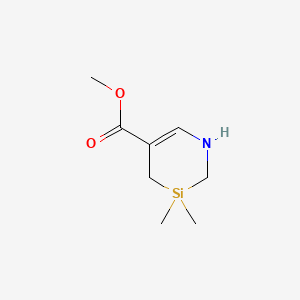
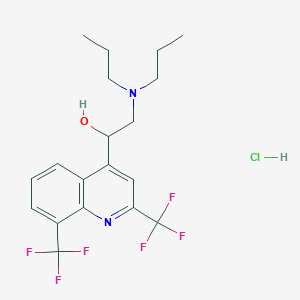
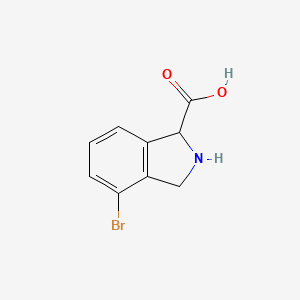
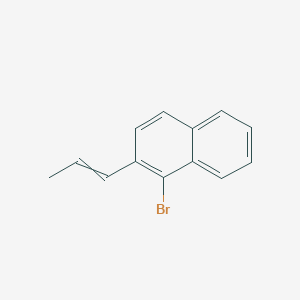
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
